N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide, also known as dasatinib, is a small molecule inhibitor that has been developed for the treatment of cancer. Dasatinib is a second-generation tyrosine kinase inhibitor that is able to target multiple tyrosine kinases, including ABL, SRC, and c-KIT.
科学的研究の応用
Dasatinib has been extensively studied for its potential use in the treatment of cancer. It has been shown to be effective against various types of cancer, including chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), and non-small cell lung cancer (NSCLC). In addition to its use in cancer treatment, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and pulmonary fibrosis.
作用機序
Dasatinib works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. Specifically, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is able to bind to the ATP-binding site of tyrosine kinases, preventing them from phosphorylating their downstream targets. This leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dasatinib has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit tyrosine kinases, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been shown to inhibit the activity of other enzymes, such as Lyn kinase and Fyn kinase. This can lead to the inhibition of various signaling pathways involved in cancer cell growth and survival. Dasatinib has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its ability to target multiple tyrosine kinases. This makes it a potentially useful tool for studying the role of tyrosine kinases in various biological processes. However, one limitation of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its relatively low potency compared to other tyrosine kinase inhibitors. This may make it less effective in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide treatment. Additionally, there is ongoing research into the use of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide in combination with other therapies, such as immunotherapy, to improve treatment outcomes.
合成法
Dasatinib is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with diethylamine to form N-[4-(diethylamino)phenyl]-2-chloroacetamide. This intermediate is then reacted with 4-amino-2-(trifluoromethyl)quinazoline to form N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide.
特性
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24(4-2)15-11-9-14(10-12-15)21-18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUHDLGCMVZCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。